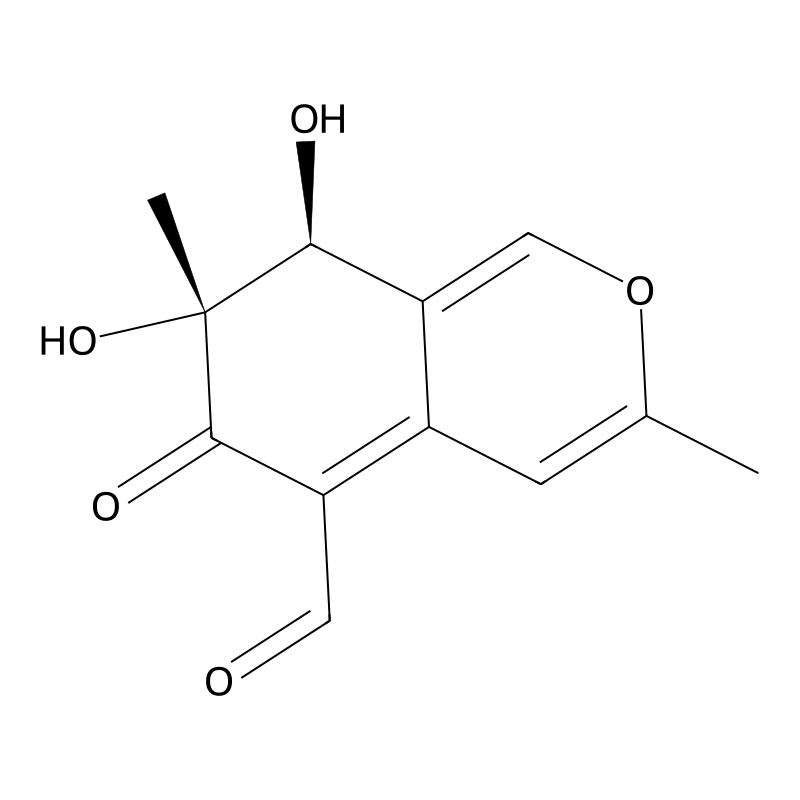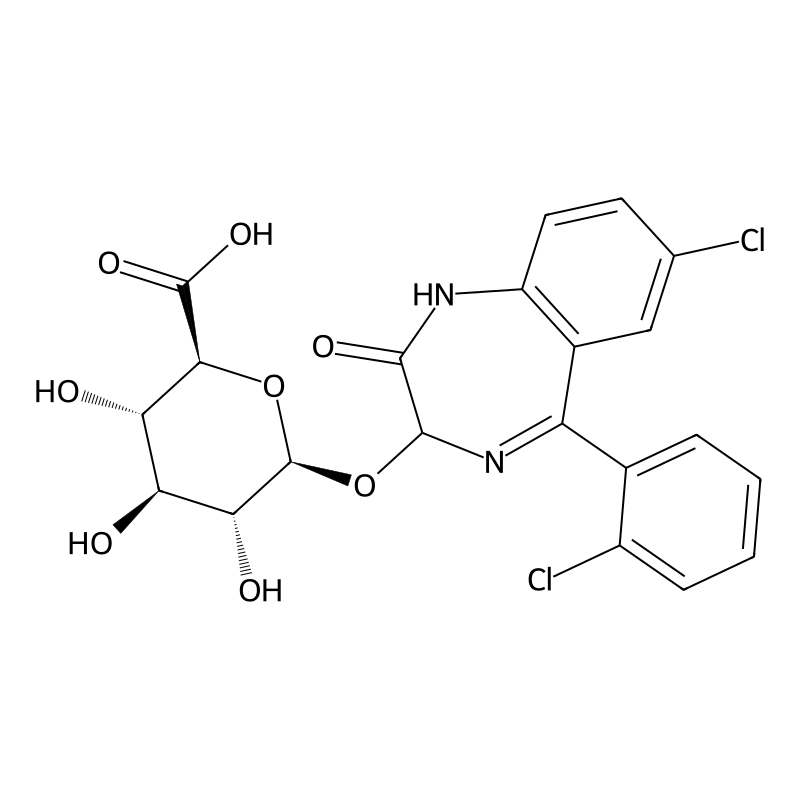Austdiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- Natural compounds exhibit a great diversity of chemical structures as a result of the long, selective and evolutive process of species . They constitute the active principles of natural products which have widespread uses in traditional medicine . The properties demonstrated by natural compounds constantly encourage scientific research in aspects that lead to significant advances in the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, in the development of new applications and in all cases with beneficial results for humanity .
- Natural compounds are also used in the cosmetic industry. They are used in the formulation of skincare products, hair care products, and makeup. These compounds are preferred due to their beneficial properties such as antioxidant, anti-inflammatory, and antimicrobial activities .
- In the food industry, natural compounds are used as flavorings, colorings, and preservatives. They are also used in the formulation of health supplements due to their nutritional and health benefits .
- In the chemical industry, compounds are used in the production of a wide range of products including plastics, dyes, detergents, and fertilizers .
- Chemical compounds are extensively used in research and development. They are used in the synthesis of new compounds and in the development of new technologies .
- Chemical compounds also have environmental applications. For example, certain compounds are used in the treatment of waste water, in the removal of pollutants from the air, and in the development of renewable energy sources .
Pharmaceutical Industry
Cosmetic Industry
Food Industry
Chemical Industry
Research and Development
Environmental Applications
Austdiol is a naturally occurring compound classified as an azaphilone, a type of polyketide characterized by a unique structure that includes both aromatic and aliphatic components. Its molecular formula is , and it has been isolated from various fungal species, notably from the endophytic fungus Mycoleptodiscus indicus and Penicillium viridicatum . Austdiol typically appears as a yellow powder, and its structure includes a bicyclic system that contributes to its biological activity .
Austdiol disrupts cellular function by inducing cell cycle arrest in the G2/M phase. This phase is crucial for cell division, and Austdiol's interference prevents proper progression, leading to cell death []. Additionally, Austdiol has been shown to cause DNA breaks and increase the frequency of micronuclei formation, indicating its mutagenic and potentially carcinogenic properties [].
Austdiol is a toxic compound with detrimental effects on living organisms. Here are some key safety concerns:
- Cytotoxicity: Austdiol can induce cell death, as evidenced by studies using the CHO-K1 cell line [].
- Genotoxicity: Austdiol causes DNA damage and increases the risk of mutations [].
- Carcinogenicity: Austdiol's mutagenic properties suggest a potential link to cancer development, although further research is needed to confirm this [].
- Oxidation: Austdiol can be oxidized to form various derivatives, expanding its chemical space and potential applications .
- Bromination: A specific reaction involves the bromination of austdiol, leading to the formation of 7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-2-benzopyran-6-one through subsequent hydrogenation over platinum in acetic acid .
- Condensation: Austdiol can undergo condensation reactions, forming dimers or other complex structures, which have been observed in related compounds .
Austdiol exhibits significant biological activity. It has been reported to possess:
- Antimicrobial Properties: Austdiol shows activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating its potential as a therapeutic agent .
- Cytotoxic Effects: Studies have demonstrated that austdiol and its derivatives can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer treatment .
- Anti-inflammatory Activity: Research indicates that austdiol may reduce nitric oxide production in activated macrophages, pointing towards anti-inflammatory properties .
The synthesis of austdiol can be achieved through several methods:
- Natural Extraction: Austdiol is primarily obtained from fungal sources through extraction techniques involving solvent fractionation and chromatography .
- Semi-synthesis: A semi-synthetic approach has been developed to create analogues of austdiol by modifying its structure through oxidation, reduction, or other chemical transformations .
- Total Synthesis: Although less common, total synthesis strategies have been explored to construct austdiol from simpler precursors using multi-step organic synthesis techniques .
Austdiol has several applications across various fields:
- Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, austdiol is being investigated for potential use in developing new antibiotics and anticancer drugs .
- Agriculture: Its bioactivity against pathogens suggests potential applications as a natural pesticide or fungicide .
- Biotechnology: Austdiol's unique structural features make it a candidate for further research in biotechnological applications, including the development of biosensors or bioactive materials .
Austdiol belongs to a broader class of azaphilones. Here are some similar compounds along with comparisons highlighting austdiol's uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Mycoleptone A | Azaphilone dimer | Antimicrobial | Derived from two austdiol units |
| Citrinin | Azaphilone | Cytotoxicity | Exhibits strong antifungal activity |
| Deflectin-type azaphilones | Azaphilone derivatives | Anti-inflammatory | Diverse structural variations |
| Bulgarialactones | Azaphilone derivatives | Antioxidant | Unique lactone ring structure |
| Chaetoviridins | Azaphilone derivatives | Antimicrobial | Complex multi-ring structures |
Austdiol is particularly unique due to its specific structural characteristics and the range of biological activities it exhibits compared to other azaphilones. Its ability to undergo diverse chemical transformations also sets it apart as a versatile compound for further research and application development .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Health Hazard








